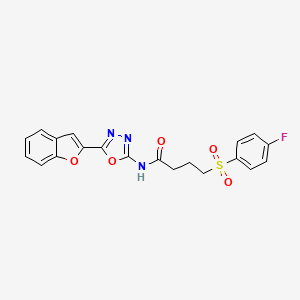
6-((Trimethylsilyl)ethynyl)pyridin-3-amine
Vue d'ensemble
Description
“6-((Trimethylsilyl)ethynyl)pyridin-3-amine” is a chemical compound with the molecular formula C10H14N2Si . It is used in various fields of research and has a wide range of applications .
Molecular Structure Analysis
The InChI code for “6-((Trimethylsilyl)ethynyl)pyridin-3-amine” is 1S/C10H14N2Si/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.
Applications De Recherche Scientifique
Catalytic Activity
Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, have been utilized as catalysts in the ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, producing aminomethylated products. The presence of secondary amines like dibenzylamine was found to enhance catalytic activity significantly. This catalytic process has been explored in depth, offering insights into potential mechanisms and applications in chemical synthesis (Nagae et al., 2015).
Protective Group Chemistry
The study of 2-trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting groups revealed that while deprotection of Ts-protected pyrrolines yields pyrroles, deprotection of SES-protected compounds can result in either pyrroles or free amine pyrrolines, depending on the conditions. This versatility was further demonstrated in the hydrogenation of SES-protected pyrrolines to yield pyrrolidines with excellent diastereoselectivity, providing a novel route for the synthesis of substituted pyrrolines and pyrrolidines (Declerck et al., 2007).
Ligand Design in Supramolecular Chemistry
2,6-Bis(trimethyltin)pyridine, a compound closely related to 6-((Trimethylsilyl)ethynyl)pyridin-3-amine, has been synthesized in high yields and used for Stille-type coupling procedures. This process has enabled the preparation of complex pyridine-based ligands like 2,2‘-bipyridines and 5,5‘ ‘-dimethyl-2,2‘:6‘,2‘ ‘-terpyridine, highlighting the role of trimethylsilyl functional groups in the development of new ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).
Mechanistic Studies in Organic Reactions
The reaction of N -(2-pyridyl)-2-(trimethylsilylethynyl)-1,2-dihydropyridine-3,5-dicarbaldehyde was monitored, revealing that the aldehyde and amine ratio affects the concurrent trimerization of the compound. This study not only provided valuable insights into the reaction mechanisms but also suggested alternative mechanisms for the formation of complex organic structures, highlighting the importance of trimethylsilyl groups in organic synthesis and mechanistic studies (Shagun et al., 2013).
Propriétés
IUPAC Name |
6-(2-trimethylsilylethynyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNISYXSXJNIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Trimethylsilyl)ethynyl)pyridin-3-amine | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chloro-4-fluorophenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2650468.png)
![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2650470.png)
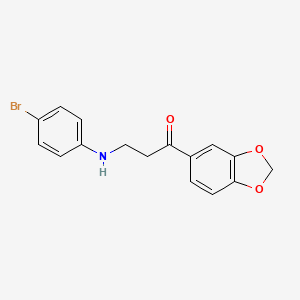
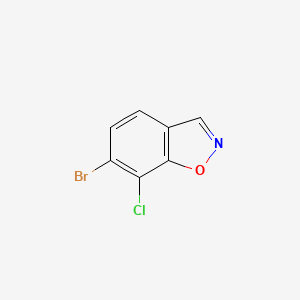
![N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B2650479.png)
![O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate](/img/structure/B2650480.png)
![N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide](/img/structure/B2650482.png)
![Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2650483.png)
![Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate](/img/structure/B2650484.png)
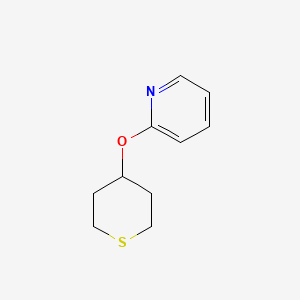
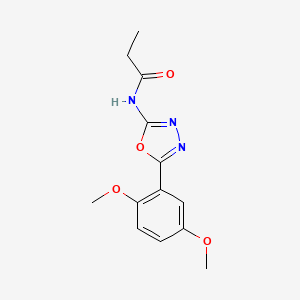
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2650488.png)
![(Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2650490.png)
